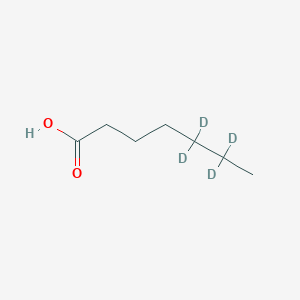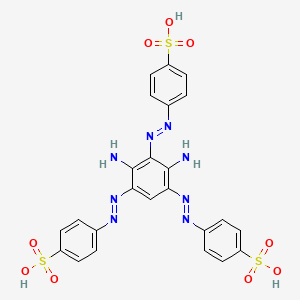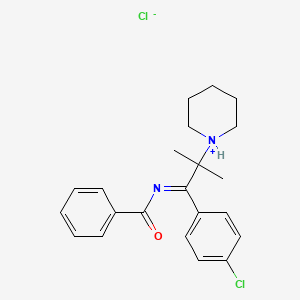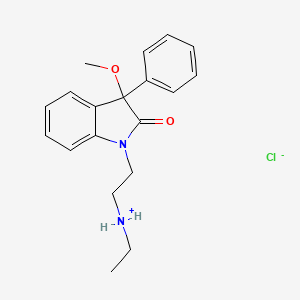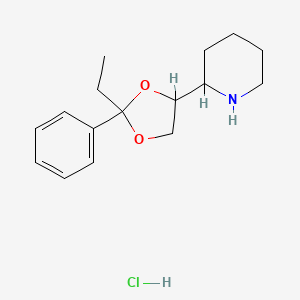
2-(2-Ethyl-2-phenyl-1,3-dioxolan-4-yl)piperidin-1-ium chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-Ethyl-2-phenyl-1,3-dioxolan-4-yl)piperidin-1-ium chloride is a complex organic compound that features a dioxolane ring fused with a piperidine moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Ethyl-2-phenyl-1,3-dioxolan-4-yl)piperidin-1-ium chloride typically involves the acetalization of aldehydes or ketones with ethylene glycol in the presence of an acid catalyst to form the dioxolane ring . The piperidine moiety is then introduced through nucleophilic substitution reactions. The final step involves the quaternization of the piperidine nitrogen with an alkyl halide to form the piperidinium chloride salt.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of high-throughput screening and automated synthesis platforms can also enhance the efficiency of the production process.
化学反应分析
Types of Reactions
2-(2-Ethyl-2-phenyl-1,3-dioxolan-4-yl)piperidin-1-ium chloride undergoes various chemical reactions, including:
Oxidation: The dioxolane ring can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert the dioxolane ring back to its diol form.
Substitution: The piperidine moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typical reducing agents.
Substitution: Alkyl halides and other electrophiles are used in substitution reactions.
Major Products
The major products formed from these reactions include various carbonyl compounds, diols, and substituted piperidines.
科学研究应用
2-(2-Ethyl-2-phenyl-1,3-dioxolan-4-yl)piperidin-1-ium chloride has several applications in scientific research:
作用机制
The mechanism of action of 2-(2-Ethyl-2-phenyl-1,3-dioxolan-4-yl)piperidin-1-ium chloride involves its interaction with specific molecular targets, such as receptors or enzymes. The dioxolane ring can act as a protecting group, while the piperidinium moiety can interact with biological targets, modulating their activity .
相似化合物的比较
Similar Compounds
1,3-Dioxolane: A simpler analog with similar structural features.
2,2-Dimethyl-1,3-dioxolan-4-yl)methanol: Another compound with a dioxolane ring but different substituents.
(2-Phenyl-1,3-dioxolan-4-yl)methyl (9E)-9-octadecenoate: A compound with a similar dioxolane ring structure.
Uniqueness
2-(2-Ethyl-2-phenyl-1,3-dioxolan-4-yl)piperidin-1-ium chloride is unique due to its combination of a dioxolane ring and a piperidinium moiety, which imparts distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry.
属性
CAS 编号 |
3666-68-0 |
|---|---|
分子式 |
C16H24ClNO2 |
分子量 |
297.82 g/mol |
IUPAC 名称 |
2-(2-ethyl-2-phenyl-1,3-dioxolan-4-yl)piperidine;hydrochloride |
InChI |
InChI=1S/C16H23NO2.ClH/c1-2-16(13-8-4-3-5-9-13)18-12-15(19-16)14-10-6-7-11-17-14;/h3-5,8-9,14-15,17H,2,6-7,10-12H2,1H3;1H |
InChI 键 |
YXNTVNNAXUKHQM-UHFFFAOYSA-N |
规范 SMILES |
CCC1(OCC(O1)C2CCCCN2)C3=CC=CC=C3.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



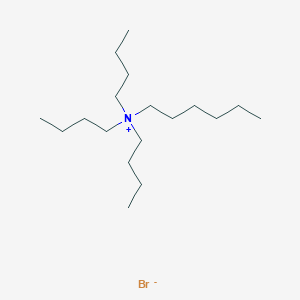

![4-[(1,4-Diazepan-1-yl)methyl]benzene-1-sulfonamide](/img/structure/B13735745.png)

![[1-(2-Thienylmethyl)piperidin-4-YL]methanol hydrochloride](/img/structure/B13735780.png)
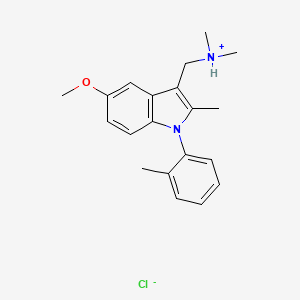
![4,4'-([9,9'-Bicarbazole]-3,3'-diyl)dibenzaldehyde](/img/structure/B13735791.png)
![N-[2-(5-Methoxyindol-3-yl)ethyl]-cyclobutylcarboxamide](/img/structure/B13735797.png)
![(1S,4S)-2-Phenyl-2,5-diazabicyclo[2.2.1]heptan-3-one](/img/structure/B13735802.png)
